5-bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine

Hydrogen bond donor Permeability CNS drug-likeness

5-Bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine (CAS 1220029-11-7) is a fully substituted 2-aminopyridine derivative bearing a bromine atom at the 5-position, a methyl group at the 4-position, and an N-cyclohexyl-N-methyl tertiary amine at the 2-position. With a molecular formula of C13H19BrN2 and a molecular weight of 283.21 g/mol, this compound belongs to the class of brominated pyridine building blocks widely employed in medicinal chemistry and cross-coupling-based library synthesis.

Molecular Formula C13H19BrN2
Molecular Weight 283.21 g/mol
CAS No. 1220029-11-7
Cat. No. B1423988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine
CAS1220029-11-7
Molecular FormulaC13H19BrN2
Molecular Weight283.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)N(C)C2CCCCC2
InChIInChI=1S/C13H19BrN2/c1-10-8-13(15-9-12(10)14)16(2)11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3
InChIKeyDDOBHZXLFSSTQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine (CAS 1220029-11-7): Structural and Physicochemical Baseline for Procurement Evaluation


5-Bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine (CAS 1220029-11-7) is a fully substituted 2-aminopyridine derivative bearing a bromine atom at the 5-position, a methyl group at the 4-position, and an N-cyclohexyl-N-methyl tertiary amine at the 2-position [1]. With a molecular formula of C13H19BrN2 and a molecular weight of 283.21 g/mol, this compound belongs to the class of brominated pyridine building blocks widely employed in medicinal chemistry and cross-coupling-based library synthesis [2]. Its computed physicochemical profile—XLogP3-AA of 4.2, topological polar surface area (TPSA) of 16.1 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors—places it in a distinct property space relative to its closest structural analogs [1]. The compound is commercially available from multiple vendors at certified purities of 95–98% .

Why Generic Substitution Fails for 5-Bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine: The Quantitative Case Against Analog Interchangeability


Within the 2-aminopyridine chemical space, small structural variations produce quantifiable differences in lipophilicity, hydrogen bonding capacity, conformational flexibility, and steric environment that directly impact reactivity in cross-coupling chemistry and downstream biological target engagement [1]. The 4-methyl positional isomer (CAS 1220029-11-7) cannot be interchanged with the 3-methyl isomer (CAS 1220034-74-1) without altering the electronic distribution on the pyridine ring—the 4-methyl substituent is para to the endocyclic nitrogen, exerting a distinct inductive and resonance effect compared with the meta-substituted 3-methyl analog . Similarly, replacing the N-methyl group with N-ethyl (CAS 1220038-76-5) increases the rotatable bond count from 2 to 3 and raises computed LogP by approximately 0.08 units, altering both conformational entropy and lipophilicity-dependent properties [1]. The secondary amine analog (CAS 942050-72-8) possesses a hydrogen bond donor (H-donor = 1) absent in the target compound, fundamentally changing solubility, permeability, and target-binding pharmacophore characteristics [1]. These quantifiable physicochemical divergences mean that procurement of an incorrect analog introduces uncontrolled variables into synthetic routes and biological assays.

Quantitative Differentiation Evidence for 5-Bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine (CAS 1220029-11-7) Versus Closest Analogs


Hydrogen Bond Donor Count: Zero vs. One — Tertiary Amine Differentiation from Secondary Amine Analogs

5-Bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine possesses zero hydrogen bond donors (H-donor = 0), a consequence of its fully substituted tertiary amine at the 2-position . This contrasts directly with the secondary amine analog 5-bromo-N-cyclohexylpyridin-2-amine (CAS 942050-72-8), which has H-donor = 1 and a TPSA of 24.92 Ų . The absence of a hydrogen bond donor in the target compound is a critical determinant: hydrogen bond donor count is one of the most stringent filters in CNS drug design (generally HBD ≤ 3 for oral CNS drugs, with zero being optimal for passive blood-brain barrier penetration) and directly influences solubility, membrane permeability, and P-glycoprotein efflux susceptibility [1].

Hydrogen bond donor Permeability CNS drug-likeness Pharmacophore design

Lipophilicity Differentiation: LogP of 3.92 (4-Methyl) vs. 3.61 (Demethylated Analog) — A 0.31-LogP Unit Gap Affecting LogD-Dependent Properties

The computed LogP of 5-bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine is 3.92142 (leyan.com) or 4.2 (PubChem XLogP3-AA), representing a significant lipophilicity increase relative to the analog lacking the 4-methyl substituent, 5-bromo-N-cyclohexyl-N-methylpyridin-2-amine (CAS 1125410-01-6), which has a reported LogP of 3.61300 . The ΔLogP of approximately 0.31 (leyan values) or ~0.6 (PubChem) translates to a roughly 2- to 4-fold difference in octanol-water partition coefficient. In medicinal chemistry, each unit increase in LogP is associated with increased metabolic liability (CYP450 oxidative metabolism), higher plasma protein binding, and greater risk of phospholipidosis [1]. The N-ethyl analog (CAS 1220038-76-5, LogP = 4.0031) lies between the target compound and the demethylated analog, while the 3-methyl positional isomer (CAS 1220034-74-1) shares an identical computed LogP (3.92142) due to algorithmic limitations of fragment-based calculation methods but differs in chromatographically measurable lipophilicity .

Lipophilicity LogP Metabolic stability Plasma protein binding

Rotatable Bond Count: 2 vs. 3 — Conformational Rigidity Differentiation from the N-Ethyl Analog

5-Bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine possesses exactly two rotatable bonds, compared with three rotatable bonds for the N-ethyl analog 5-bromo-N-cyclohexyl-N-ethylpyridin-2-amine (CAS 1220038-76-5) [1]. The lower rotatable bond count results from the N-methyl substituent (vs. N-ethyl), which eliminates one freely rotating C–C bond. In drug design, each additional rotatable bond is estimated to incur an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding to a protein target, and rotatable bond count correlates inversely with oral bioavailability in the Veber rules (≤10 rotatable bonds preferred) [2]. While both compounds satisfy the Veber threshold, the target compound's reduced conformational flexibility translates to higher ligand efficiency for a given binding affinity—a critical metric in fragment-based and lead optimization campaigns.

Rotatable bonds Conformational entropy Oral bioavailability Ligand efficiency

Positional Isomer Differentiation: 4-Methyl (para to Ring N) vs. 3-Methyl (meta) — Distinct Electronic and Steric Environments for Cross-Coupling Reactivity

The 4-methyl substituent in 5-bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine is positioned para to the endocyclic pyridine nitrogen, whereas the 3-methyl isomer (CAS 1220034-74-1) places the methyl group meta to the ring nitrogen . This positional difference creates distinct electronic environments: the para-methyl group can participate in resonance donation to the ring nitrogen (through the π-system), whereas the meta-methyl group exerts primarily an inductive effect [1]. The 4-methyl group raises the electron density at the ring nitrogen and at the C-2 position bearing the amine, which can modulate (1) the basicity of the pyridine nitrogen, (2) the rate of oxidative addition in Pd-catalyzed cross-coupling at the C5-bromine position, and (3) the preferred conformation of the N-cyclohexyl-N-methyl substituent relative to the ring plane. While these two isomers share identical molecular formula (C13H19BrN2), molecular weight (283.21), and computed LogP/TPSA (3.92142/16.13) under fragment-based algorithms , their experimental chromatographic retention times and NMR chemical shifts are distinct, confirming non-identical physicochemical behavior.

Positional isomer Electronic effect Cross-coupling SAR

Steric Differentiation of the N-Cyclohexyl-N-methyl Motif: Reduced N-Substituent Bulk vs. N-Ethyl and N-Cyclohexyl (Secondary) Analogs

The N-cyclohexyl-N-methyl tertiary amine motif of the target compound represents a specific steric profile that differs from both the N-ethyl analog (CAS 1220038-76-5, one additional methylene unit in the alkyl chain) and the N-cyclohexyl secondary amine analog (CAS 942050-72-8, exposed N–H) [1]. The cyclohexyl group occupies a substantial volume (estimated ~100 ų) while the N-methyl group provides the minimum steric complement to fully substitute the exocyclic nitrogen without introducing additional conformational自由度 (rotatable bonds). This N,N-disubstitution pattern is a recognized design element in kinase inhibitor chemistry: the cyclohexyl group can occupy a hydrophobic pocket adjacent to the hinge-binding region, while the N-methyl ensures complete N-substitution, eliminating undesired hydrogen bond donor capacity and reducing CYP450-mediated N-dealkylation susceptibility relative to N-ethyl analogs [2]. The 4-methyl group on the pyridine ring further differentiates the steric environment: it occupies the region para to the endocyclic nitrogen, a position that in many kinase inhibitors accommodates a methyl group that projects toward the selectivity pocket or the gatekeeper residue region [2].

Steric bulk N-substitution Binding pocket complementarity Kinase hinge-binding motif

5-Bromo Substituent as a Universal Cross-Coupling Handle: Synthetic Utility Enabling Late-Stage Diversification

The bromine atom at the 5-position of the pyridine ring serves as a universal synthetic handle for Pd-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C–C bond formation), Buchwald-Hartwig amination (C–N bond formation), Sonogashira coupling (C–alkyne), and Heck reactions (C–alkene) . The parent scaffold, 2-amino-5-bromo-4-methylpyridine (CAS 98198-48-2), is a recognized pharmaceutical intermediate used to access diverse biologically active molecules through cross-coupling at the bromine position . The target compound extends this utility by incorporating a pre-installed N-cyclohexyl-N-methyl substituent, eliminating the need for post-coupling N-alkylation steps that can be low-yielding or incompatible with sensitive functional groups introduced via cross-coupling. The 4-methyl group ortho to the bromine provides steric differentiation from the unsubstituted or 3-methyl analogs: the 4-methyl exerts a steric effect on the adjacent C5 position that can modulate the rate of oxidative addition in Pd(0)-catalyzed reactions, as ortho-substituted aryl bromides generally undergo slower oxidative addition than unsubstituted analogs due to steric congestion around the C–Br bond [1].

Suzuki coupling Buchwald-Hartwig amination Building block Late-stage functionalization

Evidence-Backed Application Scenarios for 5-Bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine (CAS 1220029-11-7)


Kinase-Focused Library Synthesis Requiring a Permeability-Optimized 2-Aminopyridine Scaffold

The target compound's zero hydrogen bond donor count (HBD = 0) and moderate lipophilicity (LogP ~3.92) make it an ideal building block for kinase inhibitor libraries where hinge-binding 2-aminopyridine scaffolds must balance potency with permeability . Unlike the secondary amine analog (HBD = 1, TPSA = 24.92 Ų), the target compound presents no hydrogen bond donor, reducing the risk of P-glycoprotein recognition and efflux while maintaining sufficient polarity (TPSA = 16.13 Ų) for aqueous solubility. The 4-methyl substituent projects toward the region typically occupied by the kinase gatekeeper residue, while the 5-bromo handle enables late-stage diversification via Suzuki coupling to explore selectivity pocket interactions. In head-to-head physicochemical comparison, the target compound's LogP advantage of ~0.3 units over the demethylated analog (LogP 3.61) makes it more suitable for targets requiring deeper hydrophobic pocket occupancy.

Parallel Synthesis of CNS-Penetrant Chemical Probes via C5 Cross-Coupling

For CNS drug discovery programs, the target compound's physicochemical profile (HBD = 0, TPSA = 16.13 Ų, rotatable bonds = 2) aligns favorably with CNS MPO guidelines that prioritize low TPSA (<60–70 Ų), few or zero HBD, and limited rotatable bonds for passive blood-brain barrier penetration . The pre-installed N-cyclohexyl-N-methyl motif contributes lipophilicity without adding hydrogen bond donor capacity—a key distinction from the secondary amine analog (CAS 942050-72-8, HBD = 1) that would introduce an additional hydrogen bond donor, potentially reducing CNS exposure. The 5-bromo substituent serves as a diversification point for Suzuki or Buchwald-Hartwig coupling to introduce target-specific pharmacophore elements in parallel format.

Structure-Activity Relationship (SAR) Exploration of N-Substituent Effects on Target Engagement

When systematically probing N-substituent SAR in a 2-aminopyridine series, the target compound (N-cyclohexyl-N-methyl) occupies a well-defined point in property space relative to the N-ethyl analog (LogP = 4.00, 3 rotatable bonds) and demethylated analog (LogP = 3.61, MW = 269.18) . This enables multi-parameter optimization: researchers can independently assess the contributions of lipophilicity (ΔLogP = +0.31 vs. demethylated), conformational flexibility (ΔRotB = −1 vs. N-ethyl), and steric bulk to target binding affinity and selectivity. The near-identical molecular weight (283.21) shared with the N-ethyl and 3-methyl isomers ensures that observed differences in biological activity can be attributed to the structural variables rather than mass-dependent pharmacokinetic effects.

Late-Stage Diversification of Advanced Intermediates Avoiding Protecting Group Manipulations

In multi-step synthetic routes to complex 2-aminopyridine-containing drug candidates, the target compound's fully substituted exocyclic nitrogen eliminates the need for N-protection/deprotection sequences or post-coupling N-alkylation steps that can be problematic with acid- or base-sensitive substrates . The 5-bromo group remains available for Pd-catalyzed cross-coupling after N-functionalization, enabling a convergent synthetic strategy where the fully elaborated pyridine core is coupled to the desired aryl/heteroaryl partner in the final step. This represents a 1–2 step advantage over primary amine (CAS 98198-48-2) or secondary amine (CAS 942050-72-8) starting materials, translating to practical reductions in synthesis time and cumulative yield losses during scale-up.

Quote Request

Request a Quote for 5-bromo-N-cyclohexyl-N,4-dimethylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.